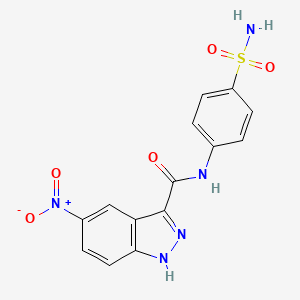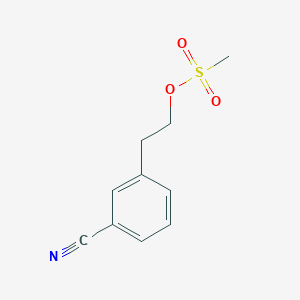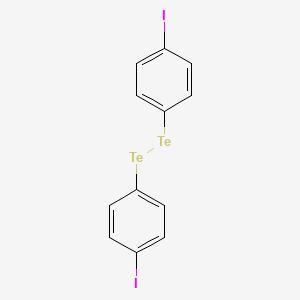
1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- is a synthetic organic compound with the molecular formula C18H14O4 It is a derivative of 1,4-naphthoquinone, which is known for its diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- typically involves the reaction of 1,4-naphthoquinone with appropriate alkylating agents under controlled conditions. One common method includes the use of 1,4-naphthoquinone and 2-bromo-1-methylene-2-oxopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction typically produces hydroquinone derivatives. Substitution reactions result in the replacement of methylene groups with various functional groups, leading to a diverse array of products.
Scientific Research Applications
1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its diverse chemical reactivity and biological activities.
2-Hydroxy-1,4-naphthoquinone: A derivative with hydroxyl substitution, exhibiting different reactivity and biological properties.
2-Methyl-1,4-naphthoquinone: Another derivative with a methyl group, known for its role in vitamin K synthesis.
Uniqueness
1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- is unique due to the presence of two methylene-oxopropyl groups, which impart distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
778624-53-6 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2,3-bis(3-oxobut-1-en-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-9(11(3)19)15-16(10(2)12(4)20)18(22)14-8-6-5-7-13(14)17(15)21/h5-8H,1-2H2,3-4H3 |
InChI Key |
BPJQCDIUMUUVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)

![(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12533875.png)
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)

![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)


